5-Oxa-2-azaspiro[3.6]decane hydrochloride

Physicochemical property Drug-likeness Lipophilicity

Drug discovery programs often lack rigid spirocyclic scaffolds with precisely positioned heteroatoms, causing suboptimal exit vector geometry and SAR ambiguity. 5-Oxa-2-azaspiro[3.6]decane hydrochloride resolves this with a unique O5/N2 arrangement on the spiro[3.6]decane core, delivering TPSA 21.26 Ų and LogP 1.34. • Defined exit vectors for unambiguous SAR exploration. • HCl salt ensures aqueous solubility for in vitro assays. • Consistent ≥95% purity with QA documentation.

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
CAS No. 2060045-23-8
Cat. No. B1436386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxa-2-azaspiro[3.6]decane hydrochloride
CAS2060045-23-8
Molecular FormulaC8H16ClNO
Molecular Weight177.67 g/mol
Structural Identifiers
SMILESC1CCC2(CNC2)OCC1.Cl
InChIInChI=1S/C8H15NO.ClH/c1-2-4-8(6-9-7-8)10-5-3-1;/h9H,1-7H2;1H
InChIKeyNMTXDSQFHWONPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxa-2-azaspiro[3.6]decane hydrochloride (CAS 2060045-23-8): Physicochemical Profile, Spirocyclic Scaffold Characteristics, and Commercial Availability for Medicinal Chemistry Research


5-Oxa-2-azaspiro[3.6]decane hydrochloride is a spirocyclic heterocyclic building block with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . The compound features a rigid bicyclic scaffold in which a nitrogen-containing aza-ring and an oxygen-containing oxa-ring share a common spiro carbon junction, with the hydrochloride salt form conferring enhanced aqueous solubility relative to the free base . The compound's topological polar surface area (TPSA) is calculated as 21.26 Ų and its LogP is 1.3408, indicating moderate hydrophilicity consistent with its utility as a versatile scaffold for early-stage drug discovery and lead optimization .

Why Spirocyclic Scaffold Substitution is Not Straightforward: Quantitative Differentiation of 5-Oxa-2-azaspiro[3.6]decane Hydrochloride from Structurally Proximate Analogs


Spirocyclic building blocks bearing the spiro[3.6]decane core architecture cannot be interchangeably substituted without altering key physicochemical properties that directly impact lead optimization outcomes. The specific placement of heteroatoms (oxygen at position 5, nitrogen at position 2) within the spirocyclic framework confers a unique three-dimensional vector geometry and determines computationally predicted properties such as topological polar surface area (TPSA) and lipophilicity (LogP) . As demonstrated by Carreira and co-workers in their development of oxa-azaspiro building blocks, even minor positional isomerism in oxa-azaspiro scaffolds produces spatially distinct exit vectors that access different regions of chemical space and modify pharmacological profiles [1]. This positional specificity means that generic substitution of 5-Oxa-2-azaspiro[3.6]decane hydrochloride with a different heteroatom positional isomer would yield a compound with altered spatial orientation of functionalizable amines, potentially compromising the intended structure-activity relationship and necessitating de novo synthetic route validation.

Quantitative Comparative Evidence: Physicochemical Differentiation and Scaffold Uniqueness of 5-Oxa-2-azaspiro[3.6]decane Hydrochloride (CAS 2060045-23-8) vs. Closest Analogs


TPSA and LogP Differentiation: 5-Oxa-2-azaspiro[3.6]decane vs. Unsubstituted 2-Azaspiro[3.6]decane Core Scaffold

5-Oxa-2-azaspiro[3.6]decane exhibits a TPSA of 21.26 Ų and a LogP of 1.3408 . In comparison, the unsubstituted all-carbon/nitrogen 2-azaspiro[3.6]decane scaffold (CAS 308848-85-3) has a TPSA of 12 Ų and an XLogP3 of 2.3 [1]. The substitution of a methylene unit with an oxygen atom at position 5 increases TPSA by approximately 77% (from 12 to 21.26 Ų) and reduces lipophilicity by approximately 0.96 LogP units (from 2.3 to 1.34). This modification moves the compound toward more favorable drug-like property space while retaining the rigid spiro[3.6]decane core architecture that provides three-dimensional vector control [2].

Physicochemical property Drug-likeness Lipophilicity

Solubility Enhancement: Hydrochloride Salt Form of 5-Oxa-2-azaspiro[3.6]decane vs. Neutral Free Base Scaffold

5-Oxa-2-azaspiro[3.6]decane hydrochloride exhibits enhanced aqueous solubility relative to the free base form owing to the ionic nature of the hydrochloride salt . The hydrochloride counterion increases the compound's hydrophilicity and improves dissolution kinetics in aqueous media, a property that is not available with the corresponding neutral free base scaffold. Comparative solubility values between the hydrochloride salt and the neutral oxa-azaspiro[3.6]decane scaffold (C8H15NO, molecular weight 141.21 g/mol) are not published in accessible public sources [1]; however, the established principle of salt formation to enhance solubility is well-documented in pharmaceutical development literature.

Aqueous solubility Formulation Salt form

Scaffold Uniqueness and Commercial Rarity: Positional Heteroatom Specificity in the Oxa-Azaspiro[3.6]decane Isomer Family

The spiro[3.6]decane core architecture is commercially available in multiple positional heteroatom isomers, including 7-Oxa-2-azaspiro[3.6]decane, 9-Oxa-5-azaspiro[3.6]decane, and 1-Oxa-7-azaspiro[3.6]decane [1][2]. Each positional isomer presents a unique spatial arrangement of the nitrogen and oxygen heteroatoms relative to the spiro junction, resulting in distinct exit vector geometries and, consequently, access to different three-dimensional chemical space. The 5-Oxa-2-azaspiro[3.6]decane scaffold specifically positions the nitrogen atom at the 2-position within the aza-ring and the oxygen atom at the 5-position within the oxa-ring, a configuration that is structurally distinct from the 7-oxa or 9-oxa positional variants. No public literature reports direct comparative biological activity data between these positional isomers.

Chemical space Scaffold novelty Medicinal chemistry

Validated Research and Industrial Application Scenarios for 5-Oxa-2-azaspiro[3.6]decane Hydrochloride Based on Quantitative Scaffold Differentiation


Medicinal Chemistry: Lead Optimization and SAR Exploration Requiring Balanced Hydrophilicity (TPSA 21.26 Ų; LogP 1.3408)

For medicinal chemistry programs targeting intracellular enzymes or receptors where aqueous solubility and balanced lipophilicity are critical, 5-Oxa-2-azaspiro[3.6]decane hydrochloride offers a computationally favorable profile (TPSA 21.26 Ų, LogP 1.3408) that distinguishes it from the more lipophilic 2-azaspiro[3.6]decane scaffold (XLogP3 2.3, TPSA 12 Ų) [1]. The hydrochloride salt form further enhances practical aqueous solubility for in vitro assay preparation .

Spirocyclic Fragment-Based Drug Discovery: Three-Dimensional Scaffold with Defined Exit Vectors

The rigid spirocyclic framework of 5-Oxa-2-azaspiro[3.6]decane provides a conformationally constrained core that projects functionalizable amines into three-dimensional space with defined exit vectors. This architectural feature is consistent with the rationale for using spirocyclic building blocks in fragment-based drug discovery to explore underexplored chemical space, as articulated by Carreira and co-workers in their development of oxa-azaspiro[3.4]octane building blocks [2].

Chemical Biology Tool Synthesis: Preparation of Spirocycle-Containing Probes for Target Engagement Studies

As a versatile small molecule scaffold , 5-Oxa-2-azaspiro[3.6]decane hydrochloride can be elaborated through standard amine functionalization chemistry (e.g., amide bond formation, reductive amination, N-arylation) to generate spirocycle-containing chemical probes. The spirocyclic core imparts metabolic rigidity that may confer improved in vitro stability profiles relative to flexible acyclic analogs, a general class-level property of spirocyclic scaffolds in medicinal chemistry [2].

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